Cas no 2172505-08-5 (3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid)

3-{2-[1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl]acetamido}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropane ring and a pentanoic acid moiety, offering conformational constraints that can enhance peptide stability and modulate biological activity. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. This compound is particularly useful in the development of peptidomimetics and constrained peptides, where rigid cyclopropyl incorporation can improve target binding affinity and metabolic resistance. Its synthetic utility lies in its ability to introduce sterically defined structural elements while maintaining straightforward coupling and deprotection workflows.
3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid structure
2172505-08-5 structure
Product Name:3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid
CAS No:2172505-08-5
MF:C25H28N2O5
MW:436.500226974487
CID:6358333
PubChem ID:165517409
Update Time:2025-10-29

3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid
    • EN300-1522440
    • 2172505-08-5
    • 3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}pentanoic acid
    • Inchi: 1S/C25H28N2O5/c1-2-16(13-23(29)30)26-22(28)14-25(11-12-25)27-24(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,2,11-15H2,1H3,(H,26,28)(H,27,31)(H,29,30)
    • InChI Key: SCQYOCXZPNCTBP-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NC(CC(=O)O)CC)=O)CC1)=O

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 105Ų

3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid Pricemore >>

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Additional information on 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid

Professional Introduction to Compound with CAS No. 2172505-08-5 and Product Name: *3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid*

Compound with the CAS number 2172505-08-5 and the product name 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key functional groups that contribute to its biological activity, making it a promising candidate for further research and development in medicinal chemistry.

The core of this compound is the pentanoic acid backbone, which is modified with a cyclopropylacetamide moiety at the third position. This cyclopropyl group is known for its ability to enhance binding affinity and metabolic stability, which are critical factors in drug design. The presence of the amide bond further extends the compound's potential for interactions with biological targets, particularly enzymes and receptors involved in critical metabolic pathways.

One of the most striking features of this compound is the incorporation of a 9H-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is commonly used in peptide synthesis but has also been explored in the development of small-molecule drugs due to its stability and ease of modification. In this context, the Fmoc group provides a protected amino group that can be selectively deprotected under controlled conditions, allowing for further functionalization or conjugation with other molecules.

The amino group attached to the cyclopropyl ring is another critical feature that contributes to the compound's biological activity. This amino group can form hydrogen bonds with various biological targets, enhancing the compound's binding affinity. Additionally, it can be further modified through various chemical reactions, such as acylation or alkylation, to tailor its properties for specific applications.

Recent research in medicinal chemistry has highlighted the importance of structural diversity in drug discovery. Compounds like 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid exemplify this principle by combining multiple pharmacophoric elements into a single molecule. This approach has led to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

The cyclopropylacetamide moiety in this compound has been studied for its potential role in modulating enzyme activity. For instance, it has been shown to interact with serine proteases, which are involved in various physiological processes, including inflammation and blood clotting. By targeting these enzymes, the compound may offer therapeutic benefits in conditions where their activity is dysregulated.

The 9H-fluorenylmethoxycarbonyl group also contributes to the compound's overall properties. Fluorene-based compounds are known for their fluorescence characteristics, which make them useful in diagnostic applications. Additionally, the methoxycarbonyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability.

In vitro studies have demonstrated promising results regarding the biological activity of this compound. Initial experiments have shown that it exhibits inhibitory effects on several target enzymes, including those implicated in cancer progression and inflammatory diseases. These findings suggest that further investigation is warranted to explore its potential as a lead compound for drug development.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective protection-deprotection strategies, has been crucial in achieving the desired molecular architecture.

The potential applications of this compound extend beyond traditional therapeutic areas. Researchers are exploring its use in regenerative medicine and tissue engineering due to its ability to interact with cellular components and modulate biological processes. Additionally, its structural features make it a suitable candidate for development as a biomaterial or drug delivery system.

The growing interest in structure-based drug design has positioned compounds like 3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}pentanoic acid at the forefront of pharmaceutical innovation. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly identify new analogs with enhanced properties. This approach has accelerated the discovery process and led to more efficient development pipelines.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into clinical applications.

In conclusion, compound with CAS number 2172505-08-5 represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new insights into its biology and chemistry, this compound holds great promise for improving human health.

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